

5-Bromo-2,2'-bipyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2,2'-bipyridine**

Cat. No.: **B093308**

[Get Quote](#)

Technical Guide: 5-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **5-Bromo-2,2'-bipyridine**, a key building block in organic synthesis. Its unique structure, combining a bipyridine framework with a reactive bromine atom, makes it a versatile intermediate for developing complex molecular architectures, functional materials, and novel catalytic systems.

Core Properties and Data

The fundamental physicochemical properties of **5-Bromo-2,2'-bipyridine** are summarized below.

Property	Value	Source
Molecular Formula	$C_{10}H_7BrN_2$	[1]
Molecular Weight	235.08 g/mol	[1] [2]
IUPAC Name	5-bromo-2-(pyridin-2-yl)pyridine	[1]
CAS Number	15862-19-8	[1] [3]
Synonyms	5-Bromo-2,2'-bipyridyl	
Physical State	Solid (at 20 °C)	
Appearance	White powder	[2]

Synthesis and Experimental Protocols

5-Bromo-2,2'-bipyridine is a valuable intermediate for creating more complex ligands through metal-catalyzed coupling reactions.[\[4\]](#)[\[5\]](#) It can be efficiently synthesized via several established methods, including as a co-product in the synthesis of 5,5'-dibromo-2,2'-bipyridine and through targeted cross-coupling reactions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

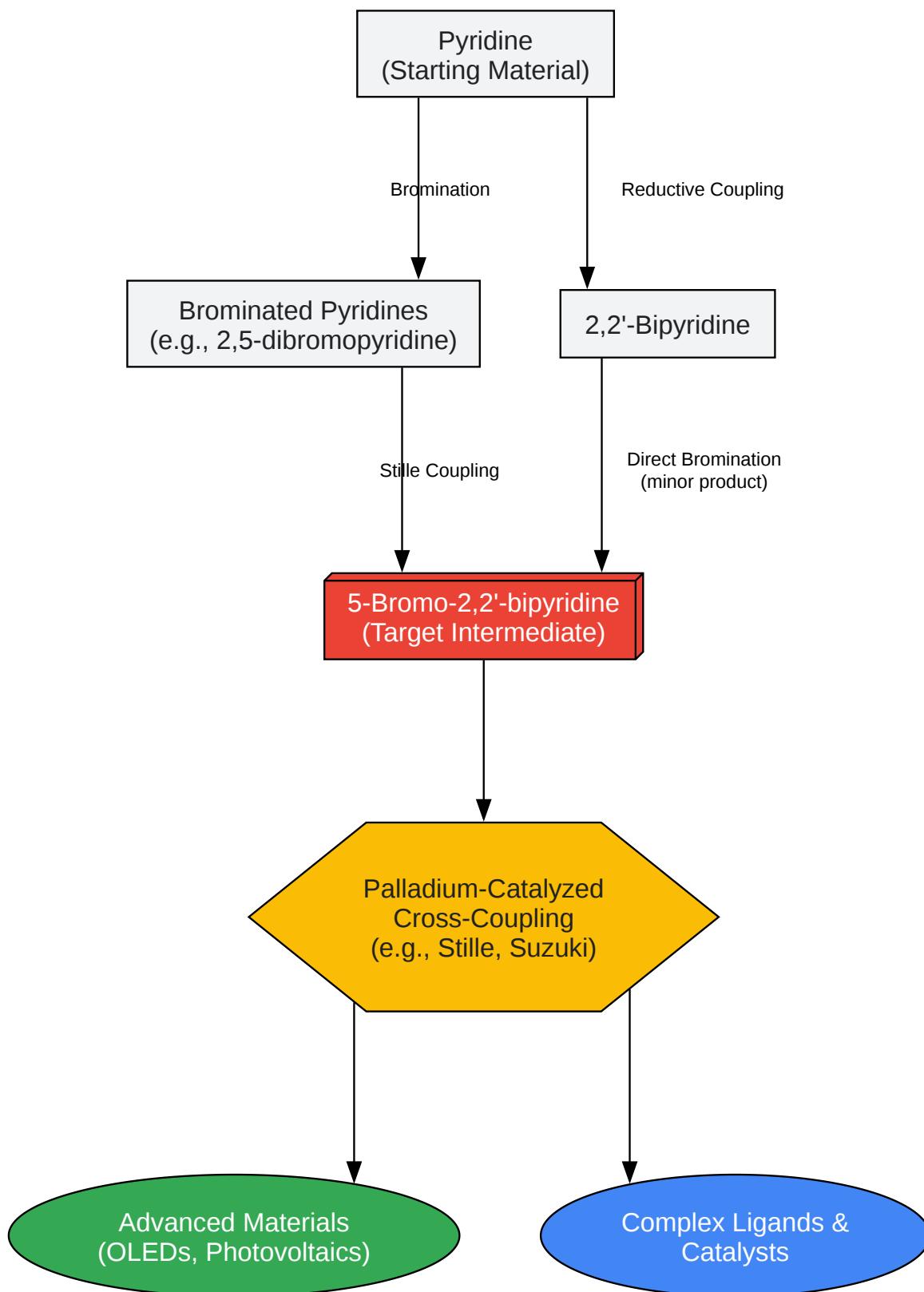
Experimental Protocol: Synthesis via Stille Coupling

One effective method for preparing **5-Bromo-2,2'-bipyridine** is the Stille coupling reaction.[\[6\]](#)[\[7\]](#) This palladium-catalyzed cross-coupling reaction allows for the precise formation of carbon-carbon bonds.

Methodology:

- Reactant Preparation: The primary reactants are 2,5-dibromopyridine and 2-trimethylstannylpyridine.[\[6\]](#)[\[7\]](#) The requisite 5-alkyl-2-trimethylstannylpyridine can be obtained via regioselective zincation of a 3-alkylpyridine·BF₃ complex.[\[7\]](#)
- Reaction Setup: In an inert atmosphere, dissolve 2,5-dibromopyridine in a suitable dry solvent such as tetrahydrofuran (THF).

- Catalyst Addition: Introduce a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$.
- Coupling: Add 2-trimethylstannylpyridine to the reaction mixture.
- Heating and Monitoring: Heat the mixture to reflux and monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup and Purification: Upon completion, cool the reaction mixture and perform an aqueous workup. The crude product is then purified, commonly by column chromatography on silica gel, to isolate the **5-Bromo-2,2'-bipyridine**. This class of coupling reactions can achieve yields ranging from 70% to 90%.^[7]


Key Applications and Logical Workflow

5-Bromo-2,2'-bipyridine serves as a foundational precursor in various synthetic pathways, particularly in materials science and coordination chemistry. Its bipyridine core is an excellent chelating ligand, while the bromo-functional group allows for further elaboration through cross-coupling reactions.^{[2][8]}

This versatility makes it a crucial component in the synthesis of:

- Functional Materials: It is a building block for materials used in photovoltaics, biodiagnostics, and organic light-emitting diodes (OLEDs).^{[4][5]}
- Complex Ligands: The reactive bromine atom enables its use in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings to construct elaborate molecular structures.^[2]
- Coordination Chemistry: It acts as a precursor for novel ligands used in the development of advanced catalytic systems.^[2]

The following diagram illustrates the logical workflow from pyridine, a basic heterocycle, to the synthesis of **5-Bromo-2,2'-bipyridine** and its subsequent application in creating advanced materials.

[Click to download full resolution via product page](#)

Caption: Synthesis pathways and applications of **5-Bromo-2,2'-bipyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2,2'-bipyridine | C10H7BrN2 | CID 10889870 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. 15862-19-8|5-Bromo-2,2'-bipyridine|BLD Pharm [bldpharm.com]
- 4. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ossila.com [ossila.com]
- To cite this document: BenchChem. [5-Bromo-2,2'-bipyridine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093308#5-bromo-2-2-bipyridine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b093308#5-bromo-2-2-bipyridine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com